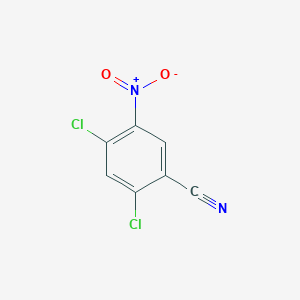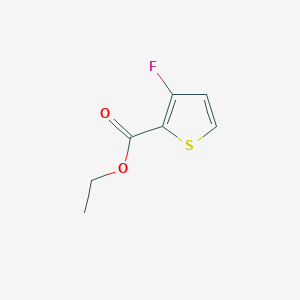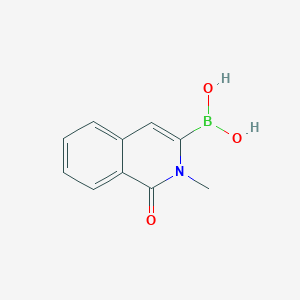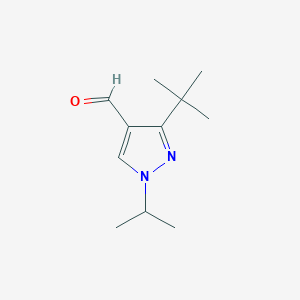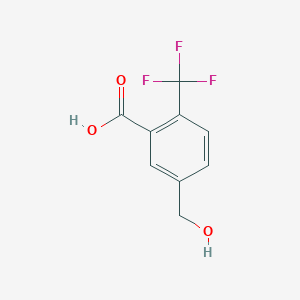
5-(hydroxymethyl)-2-(trifluoromethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent .
Industrial Production Methods
Industrial production of 5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-(hydroxymethyl)-2-(difluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The hydroxymethyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar structure but lacks the hydroxymethyl group.
2-(trifluoromethyl)benzoic acid: Lacks the hydroxymethyl group and has a different substitution pattern.
5-(hydroxymethyl)benzoic acid: Lacks the trifluoromethyl group.
Uniqueness
5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H7F3O3 |
|---|---|
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-3,13H,4H2,(H,14,15) |
InChI-Schlüssel |
WCFHUCMAVPPJSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

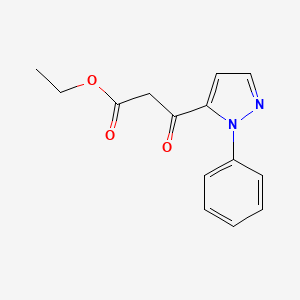
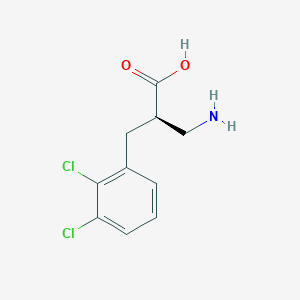

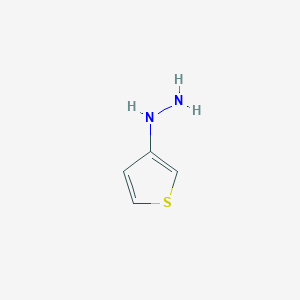
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)

